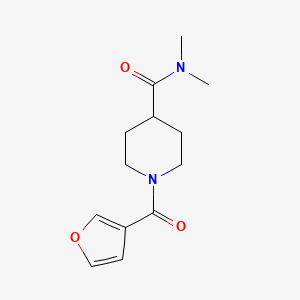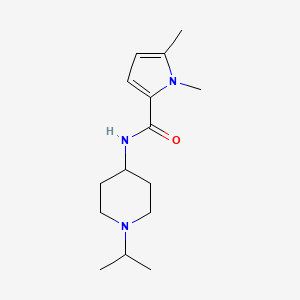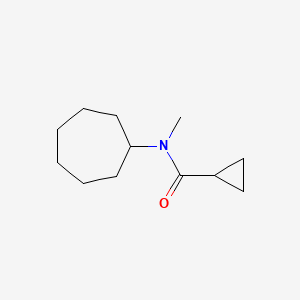
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide is not fully understood. However, several research studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways involved in the development and progression of various diseases. Further research is needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to possess anti-inflammatory and anti-diabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide. One of the significant future directions is the further elucidation of the mechanism of action of this compound. Additionally, further research is needed to evaluate the potential use of this compound as a drug candidate for the treatment of various diseases. Furthermore, the development of new synthesis methods for this compound may also be a promising direction for future research.
Conclusion:
In conclusion, N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide is a pyrazine derivative that has potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide can be achieved using different methods. One of the most common methods is the reaction of 2,3-dimethylpyrazine with cycloheptylamine in the presence of a suitable catalyst. This method has been reported in several research studies and is considered a reliable method for the synthesis of this compound.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Several research studies have reported the potential use of this compound as a drug candidate for the treatment of certain diseases, including cancer, inflammation, and diabetes.
Propiedades
IUPAC Name |
N-cycloheptyl-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-9-16-13(10-15-11)14(18)17(2)12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRVDJFCVDGLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)


![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)


![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)


